1-[(4-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide
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Overview
Description
1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylmethanesulfonyl chloride with N-phenylpiperidine-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylmethanesulfonyl chloride: A precursor in the synthesis of the target compound.
N-Phenylpiperidine-3-carboxamide: Another related compound with similar structural features.
Uniqueness
1-[(4-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H21ClN2O3S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-10-8-15(9-11-17)14-26(24,25)22-12-4-5-16(13-22)19(23)21-18-6-2-1-3-7-18/h1-3,6-11,16H,4-5,12-14H2,(H,21,23) |
InChI Key |
XFRNYHUGGAPXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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